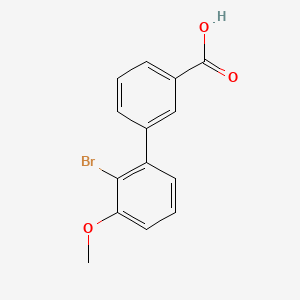

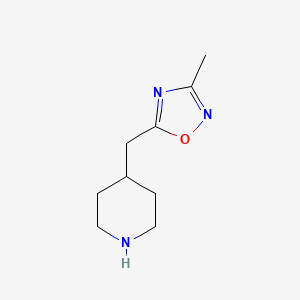

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Phosphonic Acids

Phosphonic acids play a crucial role in various fields including chemistry, biology, and physics due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. These applications span from drug development to the design of supramolecular materials and functionalization of surfaces. The synthesis methods for phosphonic acids, including dealkylation under acidic conditions or using specific procedures like the McKenna method, are essential for preparing compounds with desired properties for research and industrial applications (Sevrain et al., 2017).

Anticancer Research

Cinnamic acid derivatives, including those structurally related to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, offering a broad spectrum of antitumor agents. This review highlights the synthesis, biological evaluation, and potential of cinnamic acid derivatives in anticancer research, demonstrating their underutilized capabilities in medicinal chemistry (De et al., 2011).

Carboxylic Acids in Biocatalysis

The study on carboxylic acids, like 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, highlights their impact as inhibitors in microbial fermentation processes. Understanding the mechanism of inhibition by carboxylic acids on microbes such as E. coli and S. cerevisiae can lead to metabolic engineering strategies for increasing microbial robustness, crucial for the production of biofuels and biorenewable chemicals (Jarboe et al., 2013).

Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is vital for the sustainable production of bio-based plastics. This review discusses solvent developments for LLX of carboxylic acids, focusing on improving the traditional solvent systems and exploring new solvents like ionic liquids. The efficiency of these techniques in acid extraction plays a significant role in the economic feasibility of bio-based processes (Sprakel & Schuur, 2019).

Propriétés

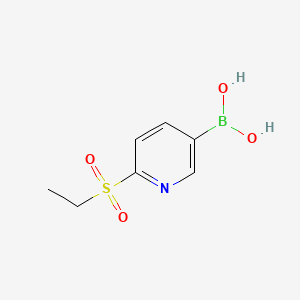

IUPAC Name |

3-(2-bromo-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGNWSMEJYWGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681800 |

Source

|

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | |

CAS RN |

1215206-07-7 |

Source

|

| Record name | 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)